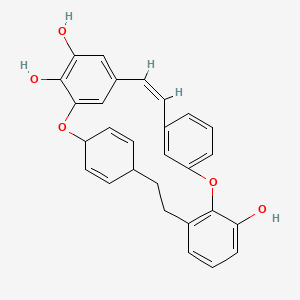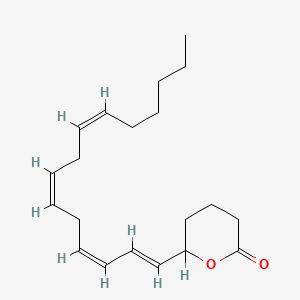
8-(Diethylaminomethyl)-7-hydroxy-4-phenyl-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(diethylaminomethyl)-7-hydroxy-4-phenyl-1-benzopyran-2-one is a neoflavonoid.
Scientific Research Applications
Antiarrhythmic Potential
8-(Diethylaminomethyl)-7-hydroxy-4-phenyl-1-benzopyran-2-one derivatives have shown promise in antiarrhythmic applications, particularly in the context of ischemia-reperfusion injury. A study by Koini et al. (2009) synthesized and evaluated benzopyran derivatives against arrhythmias associated with ischemia-reperfusion injury. They found that some derivatives exhibited significant antiarrhythmic effects, which were also reflected in the reduction of premature beats. These compounds demonstrated class IB and class III antiarrhythmic properties, suggesting potential as multi-channel, amiodarone-like treatments with fewer proarrhythmic complications (Koini et al., 2009).
Biological Activity in Dark Conditions
Chilin et al. (1999) studied benzopsoralens, including those with diethylaminomethyl groups, and their biological activity in dark conditions. They discovered that certain derivatives induced antiproliferative effects in mammalian cells without the need for light activation. This activity was linked to their ability to inhibit topoisomerase II, suggesting potential use in PUVA photochemotherapy and photopheresis (Chilin et al., 1999).
Synthesis and Structural Studies
Abdel-Latif and Mohamed (2017) conducted research on the synthesis, structure, and spectroscopic properties of certain benzopyran compounds. They synthesized novel benzopyran derivatives and characterized them using various analytical techniques. The study provided insights into the molecular structures of these compounds, potentially aiding further research and applications (Abdel-Latif & Mohamed, 2017).
Crystal Structure Analysis
Research by Manolov and Maichle‐Moessmer (2007) focused on the crystal structure of a related benzopyran compound. Their work provided detailed insights into the molecular and crystal structure, which is crucial for understanding the chemical and physical properties of these compounds (Manolov & Maichle‐Moessmer, 2007).
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C20H21NO3/c1-3-21(4-2)13-17-18(22)11-10-15-16(12-19(23)24-20(15)17)14-8-6-5-7-9-14/h5-12,22H,3-4,13H2,1-2H3 |
InChI Key |
FFIWPKDKGYYXEH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


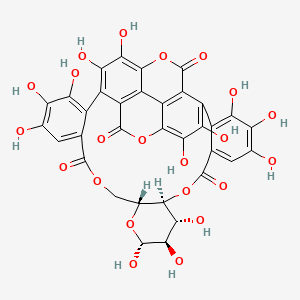

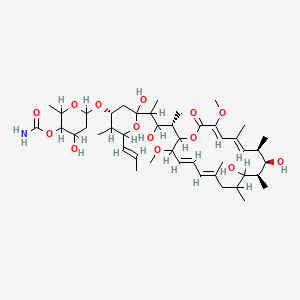
![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
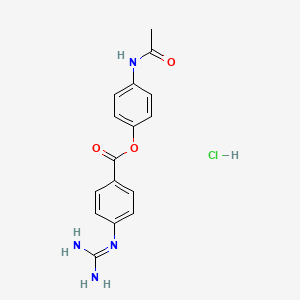

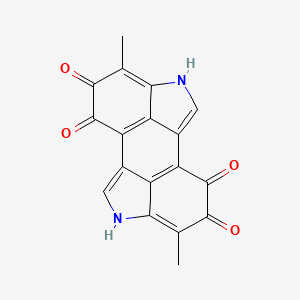

![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)
![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)

